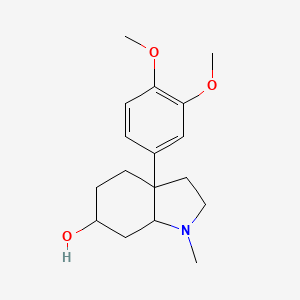

Mesembranol

Description

Structure

3D Structure

Properties

IUPAC Name |

3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLOZVRLWHOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mesembranol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembranol is a prominent alkaloid found in the South African succulent Sceletium tortuosum (Kanna). As one of the primary psychoactive constituents of the plant, this compound contributes to the traditional mood-enhancing and anxiolytic effects of Sceletium preparations. While its structural analog, mesembrine (B35894), has been more extensively studied, emerging research indicates that this compound possesses a unique pharmacological profile that warrants detailed investigation for its therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's mechanism of action is multifaceted, involving modulation of key neurotransmitter systems. While it shares some targets with other Sceletium alkaloids, the nuances of its interactions suggest a distinct role in the overall pharmacological effects of the plant. The primary known and proposed mechanisms are detailed below.

Serotonin (B10506) Reuptake Inhibition

This compound is understood to act as a serotonin reuptake inhibitor, although it is considered to be a weaker inhibitor than its counterpart, mesembrine.[1] By binding to the serotonin transporter (SERT), this compound is thought to reduce the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind with postsynaptic receptors. However, specific quantitative data on the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of isolated this compound for SERT is not extensively documented in publicly available literature. The primary evidence for this mechanism is often inferred from studies on Sceletium extracts and comparative analyses with other alkaloids.[2]

Phosphodiesterase 4 (PDE4) Inhibition

Inhibition of phosphodiesterase 4 (PDE4) is another key mechanism associated with the alkaloids of Sceletium tortuosum. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signal transduction pathways. By inhibiting PDE4, these alkaloids can increase intracellular cAMP levels, which can have a range of downstream effects, including anti-inflammatory and cognitive-enhancing actions. While mesembrenone (B1676307) is identified as the most potent PDE4 inhibitor among the Sceletium alkaloids, the specific inhibitory activity of this compound on PDE4 has not been quantitatively detailed in the available research.[1]

Anxiolytic Effects

Despite being a weaker SERT inhibitor compared to mesembrine, in vivo studies utilizing a zebrafish model have indicated that this compound, along with mesembrenone, demonstrates a more pronounced anxiolytic-like effect than other alkaloids from Sceletium tortuosum.[3][4] This suggests that this compound's anxiety-reducing properties may be mediated by mechanisms other than or in addition to serotonin reuptake inhibition.

Putative AMPA Receptor Antagonism

Emerging research suggests a novel mechanism of action for this compound involving the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. An in vitro study using hippocampus slices indicated that this compound and mesembrenol (B12402132) were able to attenuate AMPA-mediated transmission.[5] This antagonistic effect on AMPA receptors, which are critical for fast synaptic transmission in the central nervous system, presents a potential new avenue for explaining the neurological effects of this compound and suggests its potential as a lead compound for conditions such as epilepsy.[5]

Data Presentation

Quantitative data for isolated this compound is limited in the current literature. The following tables summarize the available quantitative data for the major alkaloids found in Sceletium tortuosum to provide a comparative context for this compound's activity.

Table 1: Serotonin Transporter (SERT) Binding Affinity of Sceletium tortuosum Alkaloids

| Alkaloid | Binding Affinity (Ki) (nM) |

| Mesembrine | 1.4[2][6] |

| Mesembrenone | 27[2] |

| Mesembrenol | ~121.8 (87 times weaker than mesembrine)[2] |

| This compound | Data not available (qualitatively described as weaker than mesembrine) [1] |

Table 2: Phosphodiesterase 4 (PDE4) Inhibition by Sceletium tortuosum Alkaloids

| Alkaloid | IC50 (nM) |

| Mesembrenone | < 1000[7] |

| Mesembrine | 7800[1] |

| Mesembrenol | 10000[1] |

| This compound | Data not available |

Experimental Protocols

Isolation and Quantification of this compound

The separation and quantification of this compound and other Sceletium alkaloids are typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Mobile Phase: A common mobile phase consists of a gradient of aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile.[8]

-

Detection: Alkaloids are typically detected at a wavelength of 280 nm.

-

Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of a known concentration of a reference standard.

High-Speed Counter-Current Chromatography (HSCCC)

-

Principle: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can irreversibly adsorb alkaloids.

-

Solvent System: A two-phase solvent system is selected based on the partition coefficients of the target alkaloids.

-

Procedure: The crude alkaloid extract is introduced into the rotating coil of the HSCCC instrument, and the two solvent phases are pumped through. The alkaloids partition between the two phases and are separated based on their differing partition coefficients. Fractions are collected and analyzed by HPLC to determine the purity and quantity of the isolated alkaloids.

Zebrafish Model for Anxiolytic Activity Assessment

The light-dark transition test in zebrafish larvae is a common behavioral assay used to screen for anxiolytic compounds.

-

Animal Model: 5-day post-fertilization zebrafish larvae.

-

Apparatus: A multi-well plate is placed in a light-controlled chamber, with half of each well illuminated (light zone) and the other half dark (dark zone).

-

Procedure:

-

Zebrafish larvae are individually placed in the wells of the plate.

-

The larvae are allowed to acclimate to the apparatus.

-

The test begins with a period of darkness, followed by a sudden transition to the light/dark condition.

-

The movement of the larvae is tracked using a video recording system.

-

-

Data Analysis: Anxiolytic activity is indicated by a decrease in locomotor activity (thigmotaxis) and an increased amount of time spent in the light zone of the well, as anxious behavior in zebrafish is characterized by avoidance of the light zone.[3][9]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound as a serotonin reuptake inhibitor.

Caption: Experimental workflow for assessing the anxiolytic activity of this compound in zebrafish.

References

- 1. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]

- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 6. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesembranol as a Serotonin Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembranol is a prominent alkaloid found in the South African succulent Sceletium tortuosum (commonly known as Kanna). This plant has a long history of traditional use for its mood-enhancing and anxiolytic properties. Modern pharmacological research has identified the key psychoactive constituents of Sceletium tortuosum as a group of mesembrine (B35894) alkaloids, including mesembrine, mesembrenone, mesembrenol, and this compound. These compounds are known to interact with the central nervous system, with a primary mechanism of action being the inhibition of the serotonin (B10506) transporter (SERT). This guide provides an in-depth technical overview of the role of this compound and related alkaloids as serotonin reuptake inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The pharmacological activity of Sceletium tortuosum extracts, such as the standardized extract Zembrin®, has been attributed to the synergistic action of its constituent alkaloids. These extracts have been shown to act as dual phosphodiesterase-4 (PDE4) and serotonin reuptake inhibitors. While mesembrine is the most potent SERT inhibitor among the alkaloids, this compound also contributes to the overall pharmacological profile of the plant.

Mechanism of Action: Serotonin Reuptake Inhibition

The serotonin transporter (SERT) is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of SERT leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressant medications.

The mesembrine alkaloids, including this compound, are believed to bind to the SERT protein, blocking the reuptake of serotonin. This action leads to a cascade of downstream signaling events through various serotonin receptors on the postsynaptic neuron, ultimately contributing to the observed anxiolytic and antidepressant-like effects.

Quantitative Data: SERT Inhibition by Mesembrine Alkaloids

The following table summarizes the available quantitative data on the inhibitory activity of mesembrine alkaloids and a standardized Sceletium tortuosum extract on the serotonin transporter. It is important to note that while in silico data for this compound is available, direct experimental Ki or IC50 values for its isolated form are not as readily reported in the literature as for other major alkaloids like mesembrine.

| Compound/Extract | Parameter | Value | Notes |

| Mesembrine | Ki (Binding Affinity) | 1.4 nM[1] | Ki represents the inhibition constant; a lower value indicates higher binding affinity. |

| Mesembrenone | Ki (Binding Affinity) | 27 nM | |

| IC50 (Inhibitory Concentration) | < 1 µM | ||

| Mesembrenol | Ki (Binding Affinity) | 63 nM | Significantly less potent than mesembrine. |

| This compound | Binding Free Energy (ΔG) | -9.879 kcal/mol | This in silico molecular docking score suggests a strong binding affinity to the serotonin transporter.[2] Direct experimental IC50 or Ki values are not readily available in the reviewed literature. |

| Standardized S. tortuosum Extract (ethanolic) | IC50 for SERT | 4.3 µg/ml[3] | IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |

Experimental Protocols

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound (or other mesembrine alkaloids).

-

Reference Compound: A known SSRI (e.g., Fluoxetine).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Cell harvester and filter mats.

-

Liquid scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.

-

Serial dilutions of the test compound (this compound).

-

-

Add the cell membrane preparation to each well.

-

Add the radioligand ([³H]Citalopram) at a concentration near its Kd value.

-

Incubate the plate at room temperature to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Reuptake Inhibition Assay (Functional Assay)

This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Materials:

-

Cells/Tissue: hSERT-expressing cells (e.g., HEK293) or rat brain synaptosomes.

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

-

Test Compound: this compound.

-

Reference Compound: A known SSRI (e.g., Paroxetine).

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Lysis Buffer.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Cell/Synaptosome Preparation:

-

Culture and seed hSERT-expressing cells in a 96-well plate.

-

Alternatively, prepare synaptosomes from rat brain tissue through homogenization and centrifugation.

-

-

Uptake Inhibition Assay:

-

Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (this compound) or reference compound in the assay buffer.

-

Initiate the uptake by adding [³H]Serotonin to each well.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells/synaptosomes.

-

Measure the amount of [³H]Serotonin taken up by scintillation counting.

-

-

Data Analysis:

-

Express the data as a percentage of the control (no inhibitor) uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting curve.

-

Visualizations

Signaling Pathway of Serotonin Reuptake Inhibition

Caption: Serotonin reuptake inhibition by this compound.

Experimental Workflow for Screening SERT Inhibitors

Caption: A typical workflow for screening and developing SERT inhibitors.

Conclusion

This compound, as a constituent of Sceletium tortuosum, plays a role in the plant's overall mechanism of action as a serotonin reuptake inhibitor. While direct experimental data on the SERT inhibitory potency of isolated this compound is less common compared to mesembrine, in silico studies suggest a significant binding affinity. The synergistic interaction of this compound with other alkaloids likely contributes to the observed therapeutic effects of Sceletium tortuosum extracts. Further research to elucidate the precise contribution of this compound to the overall pharmacological profile is warranted. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the serotonin transporter.

References

- 1. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 2. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]

Mesembranol and Phosphodiesterase-4 (PDE4) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of Mesembranol and related alkaloids from Sceletium tortuosum on phosphodiesterase-4 (PDE4). PDE4 is a critical enzyme in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger involved in inflammatory and neurological processes. Inhibition of PDE4 is a promising therapeutic strategy for a range of conditions, including inflammatory diseases and central nervous system disorders. This document details the underlying signaling pathways, presents quantitative data on the inhibitory activity of Sceletium alkaloids, outlines detailed experimental protocols for assessing PDE4 inhibition, and discusses the therapeutic implications of these findings.

Introduction: The Role of Phosphodiesterase-4 (PDE4)

Phosphodiesterase-4 (PDE4) is a member of the phosphodiesterase superfamily of enzymes that are crucial regulators of signal transduction pathways.[1] Specifically, PDE4 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP).[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is the predominant PDE enzyme within immune and central nervous system cells.[1][2]

By controlling cAMP levels, PDE4 plays a pivotal role in modulating a variety of cellular functions. Its inhibition leads to an accumulation of intracellular cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[2][3] This cascade ultimately influences gene transcription and cellular responses, making PDE4 a significant target for therapeutic intervention in inflammatory and neurological diseases.[3][4]

Sceletium tortuosum (L.) N.E.Br., a succulent plant from South Africa also known as Kanna, has a long history of traditional use for mood elevation and stress relief.[5][6] Modern scientific investigation has identified a group of mesembrine-type alkaloids as its primary active constituents, including mesembrine, mesembrenone (B1676307), mesembrenol, and this compound.[7][8] Research has demonstrated that these alkaloids, and standardized extracts of the plant, exert their effects through a dual mechanism, including serotonin (B10506) (5-HT) reuptake inhibition and, critically, the inhibition of PDE4.[6][7][9]

The PDE4-cAMP Signaling Pathway

The inhibition of PDE4 is a key mechanism for modulating cellular activity, particularly in immune and neuronal cells. When PDE4 is inhibited, the degradation of cAMP is blocked, leading to its accumulation within the cell. This increase in cAMP concentration has significant downstream consequences.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.[3]

-

Phosphorylation of CREB: Activated PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).[10][11]

-

Gene Transcription: Phosphorylated CREB (pCREB) moves into the nucleus, where it binds to cAMP response elements (CRE) on DNA, initiating the transcription of genes involved in processes like neuroplasticity, memory, and the down-regulation of pro-inflammatory mediators.[3][10]

This pathway is central to the cognitive-enhancing and anti-inflammatory effects observed with PDE4 inhibitors.[4][12]

Quantitative Analysis of PDE4 Inhibition

Studies have quantified the PDE4 inhibitory activity of standardized Sceletium tortuosum extracts and its constituent alkaloids. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency.

The commercially available standardized extract, Zembrin®, has been shown to selectively inhibit PDE4.[12] Among the individual alkaloids, mesembrenone has demonstrated the most potent activity against PDE4.[10] While specific IC50 values for this compound are not as prominently reported in isolation, it is a key quantified alkaloid in extracts that demonstrate significant PDE4 inhibition.[7]

| Substance | Target | IC50 Value | Reference |

| Zembrin® (S. tortuosum extract) | Human Recombinant PDE4B | 8.5 µg/mL | [10] |

| Mesembrenone | Human Recombinant PDE4B | < 1 µM (470 nM) | [10][13] |

| Mesembrine | Human Recombinant PDE4B | 7800 nM (7.8 µM) | [10] |

| Mesembrenol | Human Recombinant PDE4B | 10,000 nM (10 µM) | [10] |

| This compound | Human Recombinant PDE4B | Not explicitly reported | [7][8] |

Table 1: Summary of reported IC50 values for Sceletium tortuosum extract and its alkaloids against PDE4.

Experimental Protocols for Assessing PDE4 Inhibition

The determination of PDE4 inhibitory activity involves specialized biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.

In Vitro Biochemical Assay: Fluorescence Polarization (FP)

This high-throughput method measures the enzymatic activity of purified PDE4 by tracking the change in polarization of a fluorescently labeled cAMP substrate.

Principle: A small, fluorescently labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, the resulting AMP-FAM is captured by a larger binding agent, creating a large complex that tumbles slowly and emits a high polarization signal. An inhibitor prevents this process, keeping the signal low.[11][14]

Methodology:

-

Compound Preparation: Prepare a serial dilution of test compounds (e.g., this compound) and a known PDE4 inhibitor control (e.g., Roflumilast) in an appropriate solvent like DMSO. Further dilute in assay buffer.

-

Assay Plate Setup (384-well):

-

Add 5 µL of diluted test compound or control to designated wells.

-

Add 5 µL of assay buffer with DMSO for 0% (no inhibitor) and 100% (no enzyme) inhibition control wells.

-

-

Enzyme Addition: Add 5 µL of a 2x concentration solution of purified, recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D) to all wells except the "no enzyme" controls. Add 5 µL of assay buffer to the "no enzyme" wells.

-

Reaction Initiation: Add 10 µL of a 2x concentration of the cAMP-FAM substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Add the binding agent solution. Read the fluorescence polarization on a microplate reader equipped for FP measurements.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Cell-Based Assay: CRE-Luciferase Reporter Gene Assay

This assay measures the activity of PDE4 inhibitors within a more physiologically relevant cellular context.

Principle: HEK-293 cells are engineered to stably express a specific human PDE4 isoform and a reporter gene (luciferase) under the control of a cAMP Response Element (CRE). When PDE4 is inhibited by a test compound, intracellular cAMP levels rise, activating the PKA-CREB pathway. Phosphorylated CREB then drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of PDE4 inhibition.[15]

Methodology:

-

Cell Culture and Seeding: Culture HEK-293 cells stably co-transfected with a CRE-luciferase reporter vector and a human PDE4 expression vector. Seed the cells into 384-well plates and incubate for 18-24 hours.

-

Compound Addition: Prepare serial dilutions of test compounds. Add the compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

-

Cell Stimulation: Add a cAMP-stimulating agent (e.g., Forskolin) to all wells to increase the basal rate of cAMP production by adenylate cyclase. Incubate for 4-6 hours at 37°C.

-

Lysis and Detection: Add a luciferase assay reagent that lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.

-

Signal Measurement: Measure the resulting luminescence signal using a microplate luminometer.

-

Data Analysis: A dose-dependent increase in luciferase activity indicates PDE4 inhibition. Calculate IC50 values by plotting the luminescence signal against the log of the compound concentration.

Therapeutic Implications and Future Directions

The dual inhibitory action of Sceletium tortuosum alkaloids on both PDE4 and the serotonin transporter presents a unique pharmacological profile with significant therapeutic potential.[7][9]

-

Cognitive Enhancement: By elevating cAMP and activating CREB, PDE4 inhibitors can promote synaptic plasticity and long-term memory formation. This makes them promising candidates for addressing age-related cognitive decline and neurodegenerative diseases like Alzheimer's.[12][16]

-

Anxiety and Depression: The synergy between PDE4 inhibition and serotonin reuptake inhibition may offer a more rapid onset and broader efficacy for treating anxiety and depression compared to single-mechanism agents.[4][17] Studies have shown that Sceletium extract can attenuate activity in the amygdala, a brain region central to fear and anxiety.[7][9]

-

Anti-Inflammatory Effects: PDE4 is a key regulator in immune cells. Its inhibition reduces the production of pro-inflammatory cytokines, suggesting applications in inflammatory conditions such as COPD, psoriasis, and rheumatoid arthritis.[1][18]

Future research should focus on elucidating the specific PDE4 subtype selectivity of this compound and other individual alkaloids. Further investigation into the synergistic interactions between the various compounds within Sceletium tortuosum is crucial for understanding the full therapeutic potential of this plant and for the development of novel, targeted PDE4 inhibitors.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum [mdpi.com]

- 7. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Proof-of-Concept Randomized Controlled Study of Cognition Effects of the Proprietary Extract Sceletium tortuosum (Zembrin) Targeting Phosphodiesterase-4 in Cognitively Healthy Subjects: Implications for Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Alkaloid Profile of Sceletium tortuosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum (L.) N.E.Br., a succulent plant indigenous to South Africa, has a long history of traditional use for mood elevation and stress reduction.[1] In recent years, it has garnered significant attention from the scientific and pharmaceutical communities for its potential applications in treating anxiety and depression.[2][3] The plant's psychoactive properties are attributed to a group of structurally related compounds known as mesembrine-type alkaloids.[4][5]

This technical guide provides an in-depth overview of the alkaloid profile of Sceletium tortuosum, focusing on quantitative analysis, pharmacological mechanisms, and the experimental protocols used for their characterization. The information is intended to serve as a comprehensive resource for professionals engaged in research and development involving this plant.

Core Alkaloid Profile

Sceletium tortuosum contains a complex mixture of at least 32 known alkaloids.[6] However, its primary pharmacological activity is attributed to four major mesembrine-type alkaloids:

-

Mesembrine (B35894): Often the most abundant alkaloid, it is a potent serotonin (B10506) reuptake inhibitor (SSRI).[7][8]

-

Mesembrenone: A significant alkaloid that demonstrates potent phosphodiesterase 4 (PDE4) inhibitory activity.[8]

-

Mesembrenol: A major alkaloid, though its specific contribution to the overall pharmacology is less defined than mesembrine and mesembrenone.

-

Mesembranol: Another key alkaloid present in the plant.[4]

The total alkaloid content in the dried plant material is highly variable, ranging from 0.11% to as high as 2.3% by dry weight.[2][6][9] This variability is influenced by genetics, geographical location, season, and post-harvest processing, leading to the classification of different chemotypes.[6][9]

Quantitative Alkaloid Analysis

The chemical composition of S. tortuosum varies significantly, leading to the identification of distinct chemotypes based on the dominant alkaloids. A 2017 study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) analyzed 151 wild specimens and grouped them into five main chemotypes, highlighting the natural diversity of the plant's alkaloid profile.[9]

| Chemotype | Mesembrenol (%) | Mesembrine (%) | This compound (%) | Mesembrenone (%) | Total Alkaloid Content (% of dry weight) | Description |

| Chemotype B | 64.96 - 95.55 | - | - | - | 0.11 - 1.99 | Characterized by high levels of mesembrenol.[9] |

| Chemotype C | - | 51.25 - 92.50 | - | - | 0.11 - 1.99 | Characterized by high levels of mesembrine.[9] |

| Chemotype D | Moderate | Moderate | Moderate | Moderate | 0.11 - 1.99 | An intermediate type with moderate levels of all four major alkaloids.[9] |

| Chemotype E | - | - | - | 50.86 - 72.51 | 0.11 - 1.99 | Characterized by high levels of mesembrenone.[9] |

Note: Chemotype A represents samples devoid of mesembrine-type alkaloids.[9] The concentration ranges for individual alkaloids within the chemotypes are based on their relative percentage of the total alkaloid content.

Pharmacological Mechanisms of Action

The therapeutic effects of Sceletium tortuosum are primarily linked to a dual mechanism of action: serotonin reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition.[1][7][10] This combined action is considered advantageous for treating central nervous system disorders like anxiety and depression.[10]

-

Serotonin Reuptake Inhibition (SSRI): Mesembrine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.[1][8] This action is a well-established mechanism for antidepressant medications.[4]

-

Phosphodiesterase 4 (PDE4) Inhibition: Several Sceletium alkaloids, particularly mesembrenone, act as PDE4 inhibitors.[7][8] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction.[8] By inhibiting PDE4, the alkaloids increase intracellular cAMP levels, which has been shown to have pro-cognitive and antidepressant effects.[8][11]

The following diagram illustrates this dual-pathway mechanism.

Experimental Methodologies

The quantification and characterization of S. tortuosum alkaloids involve several key stages, from extraction to analysis. The most commonly employed analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][12]

General Alkaloid Extraction Protocol

A common method for isolating alkaloids from plant material is the acid-base extraction technique, which leverages the basic nature of alkaloids.

-

Preparation of Plant Material: The dried aerial parts of S. tortuosum are ground into a fine powder to maximize the surface area for extraction.[13]

-

Acidification: The powdered material is macerated in a dilute acidic solution (e.g., 5% acetic acid). This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous solution.[13]

-

Filtration: The mixture is filtered to remove solid plant residue, retaining the acidic aqueous solution containing the alkaloid salts.

-

Basification: The pH of the filtrate is carefully increased to approximately 9-10 using a base like ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloid salts, converting them back to their free-base form, which has low solubility in water.[13]

-

Solvent Extraction: The basified aqueous solution is then partitioned with a non-polar organic solvent (e.g., dichloromethane). The free-base alkaloids move from the aqueous layer into the organic solvent.[13]

-

Concentration: The organic layer, now containing the alkaloids, is collected and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude alkaloid extract.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely validated method for the quantitative analysis of mesembrine-type alkaloids.[14][15]

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is used.[15]

-

Column: A reverse-phase column (e.g., C18) is typically employed for separation.

-

Sample Preparation: The crude extract is dissolved in a suitable solvent, typically methanol, and filtered through a syringe filter (e.g., 0.45 µm) before injection.[16]

-

Mobile Phase: A common mobile phase for separating mesembrine-type alkaloids consists of an aqueous component and an organic solvent. One validated method uses a mixture of water, acetonitrile (B52724) (ACN), and ammonium hydroxide solution (e.g., 72:28:0.01 v/v/v).[15][17]

-

Detection: Alkaloids are typically detected using UV absorbance at a specific wavelength, often around 254 nm.[18]

-

Quantification: The concentration of each alkaloid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards.[8] The limits of quantitation (LOQ) and detection (LOD) for this method have been reported to be 100 ng/ml and 200 ng/ml, respectively.[15]

The diagram below outlines a typical workflow for the extraction and analysis of S. tortuosum alkaloids.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

- 6. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]

- 7. drugs.com [drugs.com]

- 8. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 17. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Biosynthesis of Mesembranol in Sceletium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of mesembranol, a key psychoactive alkaloid found in plants of the Sceletium genus. The document outlines the proposed biosynthetic pathway, presents quantitative data on alkaloid content, details experimental protocols for analysis, and provides visualizations of the core concepts. While significant progress has been made in understanding the chemistry of mesembrine (B35894) alkaloids, the complete enzymatic pathway for their biosynthesis in Sceletium is yet to be fully elucidated.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound and other mesembrine-type alkaloids in Sceletium is a complex process that is distinct from the well-characterized norbelladine-mediated pathway found in the Amaryllidaceae family.[1][2] The proposed pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of intermediates to form the characteristic 3a-aryl-cis-octahydroindole skeleton of mesembrine alkaloids.[3][4]

The initial steps are believed to follow the general phenylpropanoid pathway, leading to the formation of a key intermediate which then undergoes intramolecular cyclization. Evidence suggests the involvement of a bis-spirodienone intermediate in the formation of the mesembrine skeleton.[3] The later stages of the biosynthesis involve interconversions between the various mesembrine alkaloids, including the reduction of mesembrine or mesembrenone (B1676307) to form this compound. Key enzyme classes likely involved in this pathway include cytochrome P450 monooxygenases for ring formation and hydroxylation, O-methyltransferases for methylation of the aromatic ring, and reductases for the final conversion to this compound.[5][6][7][8]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in Sceletium.

Quantitative Data on Mesembrine Alkaloids

The concentration of this compound and other related alkaloids can vary significantly depending on the Sceletium species, the specific population or chemotype, the part of the plant analyzed, and the growing conditions.[3][9][10][11] The total alkaloid content in Sceletium tortuosum has been reported to range from 0.05% to 2.3% of the dry weight.[12]

Alkaloid Content in Different Sceletium Species

| Species | This compound | Mesembrine | Mesembrenone | Reference |

| S. tortuosum | Present | Present | Present | [3] |

| S. expansum | Low Concentration | Present | Present | [3] |

| S. strictum | Not Reported | Present | Present | [3] |

| S. emarcidum | Absent | Absent | Absent | [3] |

| S. exalatum | Not Reported | Absent | Not Reported | [3] |

| S. rigidum | Absent | Absent | Absent | [3] |

HPLC Method Validation Data for this compound Quantification

A validated HPLC method for the quantification of five mesembrine-type alkaloids, including this compound, has been developed.[1][13][14]

| Parameter | Value | Reference |

| Linearity Range | 400 - 60,000 ng/mL | [1][13] |

| Correlation Coefficient (r²) | >0.99 | [1][13] |

| Accuracy | 94.8 - 103.6% | [1][13] |

| Inter-day Precision (RSD) | < 3% | [1][13] |

| Recovery | 95 - 105% | [1][13] |

| Limit of Quantification (LOQ) | 100 ng/mL | [1][13] |

| Limit of Detection (LOD) | 200 ng/mL | [1][13] |

Experimental Protocols

Alkaloid Extraction from Sceletium Plant Material

This protocol describes a general method for the extraction of mesembrine alkaloids for analytical purposes.

-

Sample Preparation: Dry the aerial parts of the Sceletium plant material at 80°C for 12 hours and grind into a fine powder.[15]

-

Extraction: Macerate the powdered plant material in methanol (B129727).

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Evaporate the methanol from the filtrate under reduced pressure to yield a crude extract.

-

Sample for Analysis: Re-dissolve a known amount of the crude extract in the mobile phase used for HPLC analysis and filter through a 0.45 µm syringe filter prior to injection.[3]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on a validated method for the separation and quantification of mesembrine alkaloids.[1][14][16]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

-

Mobile Phase: Isocratic mixture of water, acetonitrile, and ammonium (B1175870) hydroxide (B78521) (e.g., 72:28:0.01, v/v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Quantification: Generate a calibration curve using a certified reference standard of this compound. Due to the commercial unavailability of some alkaloid standards, quantification is often performed relative to a mesembrine standard.[10]

General Workflow for Alkaloid Analysis

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The biosynthesis of this compound in Sceletium is a unique and complex pathway that is of significant interest to researchers in natural product chemistry, ethnobotany, and drug development. While the full enzymatic pathway is yet to be elucidated, the foundational knowledge of its precursors and the analytical methods for its quantification are well-established. Future research, likely involving transcriptomics and enzyme characterization, will be crucial to fully unravel the molecular machinery behind the production of this important alkaloid.[9] The provided data and protocols in this guide serve as a valuable resource for furthering our understanding of Sceletium alkaloids.

References

- 1. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sceletium tortuosum may delay chronic disease progression via alkaloid-dependent antioxidant or anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 9. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis of Mesembrine-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Mesembranol

Abstract: Mesembranol is a prominent psychoactive alkaloid isolated from Sceletium tortuosum (Kanna), a plant with a long history of traditional use in South Africa for mood elevation and stress relief.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Primarily recognized for its function as a serotonin (B10506) reuptake inhibitor, this compound is a subject of significant scientific interest for its potential therapeutic applications in treating anxiety and depression.[1][][5] This document details its molecular identifiers, summarizes its physical and chemical characteristics, and elucidates its mechanism of action. Furthermore, it outlines established experimental protocols for its extraction, synthesis, and analysis, supported by workflow diagrams to facilitate comprehension and replication in a research setting.

Chemical Structure and Identification

This compound is a tricyclic alkaloid belonging to the 3a-aryl-cis-octahydroindole class, characterized by a complex structure with multiple chiral centers.[1] Its specific stereochemistry is crucial for its biological activity. The definitive structural and identification parameters are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | [][6][7] |

| CAS Number | 23544-42-5 | [][6][7][8] |

| Molecular Formula | C₁₇H₂₅NO₃ | [][6][7][8] |

| Canonical SMILES | CN1CC[C@]2([C@@H]1C--INVALID-LINK--O)C3=CC(=C(C=C3)OC)OC | [][6] |

| InChI Key | KPMLOZVRLWHOBN-COXVUDFISA-N |[][6][7] |

Physicochemical Properties

This compound typically presents as a crystalline solid with limited solubility in aqueous solutions but good solubility in various organic solvents.[1] Its stability is robust under standard laboratory conditions, though degradation can occur at extreme pH or temperatures.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 291.39 g/mol | [][8] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | DMSO: 1-10 mg/mL (Sparingly soluble)Ethanol (B145695): 0.1-1 mg/mL (Slightly soluble)Water: Poorly soluble | [1][7] |

| XLogP3-AA | 2.4 | [6][9] |

| Hydrogen Bond Donor Count | 1 | [6][9] |

| Hydrogen Bond Acceptor Count | 4 | [6][9] |

| Purity | >95% or ≥98% (Commercially available) |[][7] |

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound is the inhibition of the serotonin transporter (SERT).[5] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, enhancing its availability to bind with postsynaptic receptors and thereby modulating serotonergic neurotransmission.[1] This mechanism is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs) used in the treatment of depression and anxiety.[5][10] Studies have shown that this compound exhibits significant anxiolytic-like effects, in some cases greater than other Sceletium alkaloids.[][5]

Emerging research also suggests this compound may act as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, indicating potential applications in neurological disorders such as epilepsy.[5]

Experimental Protocols

Extraction and Isolation from Sceletium tortuosum

The isolation of this compound from plant material involves a multi-step process to separate the alkaloids from other plant constituents. An acid-base extraction is a common and effective method.[11]

Methodology:

-

Maceration: Dried and powdered aerial parts of S. tortuosum are soaked in an acidic aqueous solution (e.g., dilute HCl) to protonate and solubilize the alkaloids.

-

Filtration: The mixture is filtered to remove solid plant debris, yielding an acidic extract containing the alkaloids.

-

Basification: The pH of the filtrate is raised with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids, rendering them insoluble in water but soluble in organic solvents.

-

Organic Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The alkaloids partition into the organic layer.

-

Concentration: The organic fractions are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield a crude alkaloid extract.

-

Purification: The crude extract is subjected to flash chromatography or preparative HPLC to separate the individual alkaloids, including this compound, based on their polarity.[10]

Chemical Synthesis

This compound can be synthesized from its precursor, Mesembrine, which shares the same core structure. The primary transformation involves the reduction of the ketone group in Mesembrine to a hydroxyl group.

Methodology: Catalytic Hydrogenation

-

Precursor: The synthesis starts with Mesembrine.

-

Reaction: Mesembrine is dissolved in a suitable solvent (e.g., ethanol or methanol). A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added.[1]

-

Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (H₂) at a controlled pressure and temperature. The catalyst facilitates the reduction of the C6-ketone of Mesembrine to the C6-hydroxyl group of this compound.

-

Workup: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).

-

Purification: The solvent is evaporated, and the resulting product is purified using standard techniques like recrystallization or column chromatography to yield pure this compound.[1]

Analytical Characterization

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for the identification and quantification of this compound in complex matrices like plant extracts.

Table 3: Example UPLC-MS Protocol for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Chromatography System | Waters Acquity UPLC-MS | [11] |

| Column | Acquity BEH C18 (150 mm × 2.1 mm, 1.7 µm) | [11] |

| Column Temperature | 40 °C | [11] |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | [11] |

| Mobile Phase B | Acetonitrile | [11] |

| Detection | Mass Spectrometry (e.g., QTOF-MS) | [10][11] |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | [12] |

| MS Detection | [M+H]⁺ ion |[13] |

Conclusion

This compound stands out as a key bioactive alkaloid from Sceletium tortuosum with well-defined structural and physicochemical properties. Its primary mechanism as a serotonin reuptake inhibitor provides a strong rationale for its observed anxiolytic and antidepressant activities. The detailed protocols for its extraction, synthesis, and analysis presented in this guide offer a foundation for researchers to further explore its pharmacological profile and potential for development into novel therapeutics for central nervous system disorders. Continued investigation is warranted to fully characterize its in-vivo activity, bioavailability, and safety profile in clinical settings.

References

- 1. Buy this compound (EVT-1537814) [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. Mesembrinol | C17H25NO3 | CID 442112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C17H25NO3 | CID 625909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]

- 11. Permeation of Phytochemicals of Selected Psychoactive Medicinal Plants across Excised Sheep Respiratory and Olfactory Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]

- 13. researchgate.net [researchgate.net]

Mesembranol and Mesembrine: A Technical Guide to their Core Relationship and Pharmacological Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesembrine (B35894) and its related alkaloids, derived from the South African plant Sceletium tortuosum (Kanna), are gaining significant attention for their psychoactive properties and potential therapeutic applications in mental health. This technical guide provides an in-depth examination of mesembranol and its direct chemical and pharmacological relationship to mesembrine, the most well-known alkaloid in this class. It details their chemical structures, biosynthetic relationship, and comparative pharmacological activities, with a focus on their interactions with the Serotonin (B10506) Transporter (SERT) and Phosphodiesterase 4 (PDE4). This document consolidates quantitative data, presents detailed experimental protocols for their analysis and synthesis, and utilizes visualizations to clarify complex pathways and relationships, serving as a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Relationship

This compound and mesembrine are structurally similar alkaloids characterized by a 3a-aryl-cis-octahydroindole skeleton.[1] The core difference lies in the functional group on the cyclohexanone (B45756) ring. Mesembrine possesses a ketone group at the C-6 position, whereas this compound is its reduced counterpart, featuring a hydroxyl group at the same position. This reduction of a ketone to an alcohol defines their direct chemical relationship. This compound can exist as two epimers, this compound and epithis compound, depending on the stereochemistry of the hydroxyl group.[2]

Caption: Direct chemical relationship between Mesembrine and this compound.

Biosynthesis and Synthesis

Proposed Biosynthesis

The biosynthesis of mesembrine alkaloids in Sceletium species is understood to originate from the amino acids phenylalanine and tyrosine.[1] While the complete enzymatic pathway has not been fully elucidated, a proposed pathway suggests the formation of a key intermediate, sceletenone, which then undergoes various enzymatic modifications, such as reduction and demethylation, to produce the diverse array of mesembrine-type alkaloids, including mesembrine and subsequently this compound.[1][3]

Caption: Proposed biosynthetic pathway of key mesembrine alkaloids.

Chemical Synthesis

This compound can be readily synthesized from mesembrine through chemical reduction. This is typically achieved via catalytic hydrogenation, where mesembrine is treated with hydrogen gas in the presence of a metal catalyst.[4]

Experimental Protocol: Synthesis of this compound from Mesembrine

-

Objective: To reduce the C-6 ketone of mesembrine to a hydroxyl group to yield this compound.

-

Materials:

-

Mesembrine

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol or Methanol)

-

Reaction flask, hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

-

-

Methodology:

-

Dissolve mesembrine in a suitable solvent (e.g., ethanol) in a reaction flask.

-

Add a catalytic amount of Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the solvent used for the reaction.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purify the product as necessary using column chromatography.[2][4]

-

Comparative Pharmacological Activity

The primary pharmacological interest in mesembrine alkaloids stems from their effects on the central nervous system. The main targets identified are the Serotonin Transporter (SERT) and the enzyme Phosphodiesterase 4 (PDE4).[5][6]

Quantitative Pharmacological Data

Mesembrine is a potent serotonin reuptake inhibitor (SRI) and a weak PDE4 inhibitor. Mesembrenone, another related alkaloid, is a more potent PDE4 inhibitor.[6] While this compound has demonstrated anxiolytic-like effects, in some cases greater than mesembrine, specific binding affinity (Ki) or inhibitory concentration (IC50) data for its activity on SERT and PDE4 are less consistently reported in the literature compared to mesembrine.[7] However, studies confirm its interaction with the serotonin transporter.[7][8]

| Compound | Target | Parameter | Value | Reference(s) |

| Mesembrine | SERT | Kᵢ | 1.4 nM | [9] |

| PDE4 | Kᵢ | 7,800 nM | [10] | |

| PDE4 | IC₅₀ | ~8.5 µg/ml (for extract) | [11] | |

| PDE4 | IC₅₀ | 29 µM | [12] | |

| Mesembrenone | SERT | Kᵢ | 27 nM | [13] |

| PDE4 | IC₅₀ | < 1 µM (0.47 µg/ml) | [9][11][13] | |

| Mesembrenol | PDE4 | IC₅₀ | 16 µg/ml | [9] |

| This compound | SERT | - | High-affinity interactions confirmed | [7] |

| - | - | Demonstrated anxiolytic-like effect | [7][8] |

Note: Direct, comparable Ki or IC50 values for this compound are not as prevalent in the cited literature. Its activity is often described qualitatively or in terms of in vivo effects.

Signaling Pathways

3.2.1. Serotonin Transporter (SERT) Inhibition

Mesembrine and this compound exert their primary anxiolytic and mood-modulating effects by inhibiting the reuptake of serotonin from the synaptic cleft.[4][14] By binding to SERT, they block the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic signaling is a well-established mechanism for treating depression and anxiety.[15]

Caption: Signaling pathway of SERT inhibition by Mesembrine and this compound.

3.2.2. Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction.[12] By inhibiting PDE4, mesembrine alkaloids increase intracellular levels of cAMP, which can lead to various downstream effects, including anti-inflammatory responses and cognitive enhancement.[16] While mesembrine is a weak PDE4 inhibitor, other co-occurring alkaloids like mesembrenone are significantly more potent in this action.[10][11]

Caption: Signaling pathway of PDE4 inhibition by mesembrine alkaloids.

Analytical and Experimental Methodologies

Protocol: SERT Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of compounds for the serotonin transporter.

-

Objective: To quantify the affinity of this compound and mesembrine for the human serotonin transporter (hSERT).

-

Materials:

-

Cell membranes from cells stably expressing hSERT (e.g., HEK293 cells).[13]

-

Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand.[13]

-

Test Compounds: this compound and mesembrine, dissolved in DMSO.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well plates, filter mats, and a scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compounds (this compound, mesembrine).

-

In a 96-well plate, add the hSERT-expressing cell membranes, the radioligand ([³H]Citalopram), and varying concentrations of the test compound or control.

-

For determining non-specific binding, add the non-specific control (e.g., Fluoxetine) instead of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[13]

-

Protocol: HPLC Analysis of Mesembrine-Type Alkaloids

This method allows for the separation and quantification of this compound, mesembrine, and other related alkaloids from a plant extract or reaction mixture.[17][18]

-

Objective: To separate and quantify mesembrine, this compound, mesembrenone, and epithis compound in a sample.

-

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous and organic solvents. A typical mobile phase is a ratio of water, acetonitrile (B52724) (ACN), and a modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 72:28:0.01 v/v/v water:ACN:ammonium hydroxide).[17][19]

-

Reference standards for mesembrine, this compound, etc.

-

Sample prepared in a suitable solvent.

-

-

Methodology:

-

Sample Preparation: Extract the alkaloids from the plant material using an appropriate solvent (e.g., sonication in an ethanol/tartaric acid mixture). Filter the extract before injection. For synthesis products, dissolve the crude material in the mobile phase.

-

Instrument Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the detector wavelength (e.g., 228 nm or 280 nm).[18][19]

-

Calibration: Prepare a series of standard solutions of known concentrations for each alkaloid to be quantified. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Injection: Inject a fixed volume of the prepared sample onto the HPLC system.

-

Data Acquisition: Record the chromatogram, which shows peaks corresponding to the different alkaloids as they elute from the column at different retention times.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the reference standards. Calculate the concentration of each alkaloid in the sample by using the peak area and the calibration curve.[20]

-

Caption: General experimental workflow for HPLC analysis of mesembrine alkaloids.

Conclusion

This compound is a key alkaloid directly related to mesembrine through the reduction of the C-6 ketone. While mesembrine is well-characterized as a potent serotonin reuptake inhibitor and a weak PDE4 inhibitor, this compound also demonstrates significant CNS activity, particularly anxiolytic-like effects, mediated at least in part through interactions with the serotonin transporter. The synergy of these and other related alkaloids like mesembrenone, which is a more potent PDE4 inhibitor, likely contributes to the overall pharmacological profile of Sceletium tortuosum extracts.[21] For drug development professionals, understanding the distinct yet complementary activities of these structurally related compounds is crucial for isolating lead candidates or for developing standardized extracts with optimized therapeutic effects. Further quantitative pharmacological studies on pure this compound are warranted to fully elucidate its specific contributions to the bioactivity of Kanna.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]

- 3. Biosynthesis of mesembrine and related alkaloids, mode of incorporation of phenylalanine, and examination of norbelladines as precursors - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound (EVT-1537814) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mesembrine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. altruistik.co [altruistik.co]

- 15. caringsunshine.com [caringsunshine.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 18. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Pharmacological Profile of Mesembranol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembranol is a principal psychoactive alkaloid found in the South African succulent Sceletium tortuosum (also known as Kanna). Traditionally used for its mood-enhancing and anxiolytic properties, recent scientific investigation has begun to elucidate the specific pharmacological activities of its constituent alkaloids. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanisms of action, receptor interactions, and preclinical evidence. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacological Activities

This compound exhibits a multi-target pharmacological profile, engaging with several key components of the central nervous system. While it is structurally related to other well-characterized alkaloids from Sceletium tortuosum, such as mesembrine (B35894) and mesembrenone (B1676307), this compound possesses a distinct and nuanced activity profile.

Serotonin (B10506) Reuptake Inhibition

Phosphodiesterase-4 (PDE4) Inhibition

Similar to its activity at SERT, this compound is considered a weak inhibitor of phosphodiesterase-4 (PDE4).[3] PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of intracellular signaling pathways. Inhibition of PDE4 leads to an accumulation of cAMP, which can modulate inflammatory responses and neuronal plasticity. Specific IC50 values for this compound's inhibition of PDE4 are not consistently reported in the literature, with its potency being described as considerably lower than that of mesembrenone (IC50 < 1 µM).[4][5]

AMPA Receptor Antagonism

Emerging evidence suggests that this compound acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In a study utilizing rat hippocampal brain slices, this compound, along with mesembrenol, was able to prevent the action of an AMPA agonist at a concentration of 17 nM.[1] This finding suggests a potential role for this compound in modulating glutamatergic neurotransmission, which may contribute to its anxiolytic and potential neuroprotective effects.

Anxiolytic-like Effects

Preclinical studies utilizing a zebrafish model have demonstrated that this compound exhibits significant anxiolytic-like activity.[6][7] In these studies, this compound was found to have a greater anxiolytic effect than other major alkaloids from Sceletium tortuosum, including mesembrine and mesembrenone.[6] This suggests that this compound may be a key contributor to the traditional anxiolytic uses of the plant.

Acetylcholinesterase Inhibition

There is limited evidence to suggest that this compound may possess acetylcholinesterase (AChE) inhibitory activity. One study identified a fraction of Narcissus cv. Hawera containing 40.8% 6-epi-mesembranol that exhibited potent AChE inhibitory activity.[7] However, specific IC50 values for purified this compound have not been reported.

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activities of this compound and related alkaloids for comparative purposes.

| Target | This compound | Mesembrine | Mesembrenone | Mesembrenol | Reference |

| SERT (Ki) | Not Reported (Weak) | 1.4 nM | 27 nM | 63 nM | [2] |

| PDE4 (IC50) | Not Reported (Weak) | 7800 nM | 470 nM | 10,000 nM | |

| AMPA Receptor | 17 nM (effective concentration) | Not Reported | 17 nM (effective concentration) | 17 nM (effective concentration) | [1] |

Table 1: Receptor and Enzyme Inhibition Data for Mesembrine Alkaloids

| Experimental Model | Endpoint | Result | Reference |

| Zebrafish Larvae | Anxiolytic-like behavior | Greater effect than mesembrine and mesembrenone | [6] |

| Porcine Intestinal Mucosa | Permeability | Similar to caffeine (B1668208) | [4][5][8][9] |

Table 2: Preclinical Efficacy and Permeability of this compound

Experimental Protocols

AMPA Receptor Antagonism in Rat Hippocampal Slices (Dimpfel et al., 2018)

-

Objective: To determine the effect of this compound on AMPA receptor-mediated synaptic transmission.

-

Methodology:

-

Hippocampal brain slices were prepared from rats.

-

Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region of the hippocampus.

-

The AMPA receptor agonist (S)-(-)-5-Fluorowillardine (0.10 µM) was applied to induce a synaptic response.

-

This compound was co-administered at a concentration of 17 nM.

-

The ability of this compound to prevent the action of the AMPA agonist was measured by observing changes in the fEPSP amplitude.

-

-

Reference: [1]

Anxiolytic Activity in a Zebrafish Model (Maphanga et al., 2022)

-

Objective: To assess the anxiolytic-like effects of this compound.

-

Methodology:

-

Five-day post-fertilization (5-dpf) zebrafish larvae were used.

-

Larval locomotor activity and thigmotaxis (wall-hugging behavior, a measure of anxiety) were analyzed under simulated stressful conditions of alternating light-dark challenges.

-

Pure alkaloids, including this compound, were administered to the larvae.

-

Anxiolytic-like effects were quantified by observing a decrease in thigmotaxis and changes in locomotor activity in response to the light-dark transitions.

-

In Vitro Permeability Across Porcine Mucosal Tissues (Shikanga et al., 2011)

-